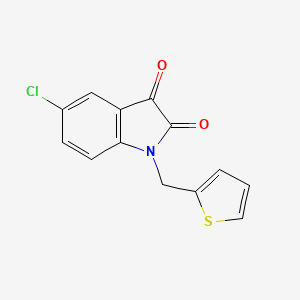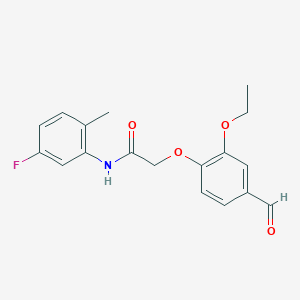![molecular formula C14H22ClNO3 B4411148 {4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)
{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride
Overview
Description
{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride, also known as MPMPH, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a type of cannabinoid receptor.
Mechanism of Action
The mechanism of action of {4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride involves its binding to the GPR55 receptor, which is a type of cannabinoid receptor that is expressed in various tissues throughout the body. When this compound binds to GPR55, it activates a signaling pathway that can lead to various cellular responses, such as changes in intracellular calcium levels, activation of protein kinase C, and modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. For example, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis, which is a programmed cell death process. In neuronal cells, this compound has been shown to modulate synaptic transmission and plasticity, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using {4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride in lab experiments is its selectivity for the GPR55 receptor, which allows for more precise modulation of cellular signaling pathways. Additionally, this compound has been shown to have low toxicity in various cell types, which makes it a potentially useful tool for studying cellular processes. However, one limitation of using this compound is its relatively low potency compared to other GPR55 agonists, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on {4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride. One area of interest is the development of more potent and selective GPR55 agonists, which may have greater therapeutic potential for various diseases. Additionally, further studies are needed to elucidate the precise cellular signaling pathways that are modulated by this compound, which may lead to the identification of novel therapeutic targets. Finally, more research is needed to determine the long-term effects of this compound on cellular function and viability, which will be important for assessing its potential as a therapeutic agent.
Scientific Research Applications
{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride has been found to have potential applications in various research fields, such as neuroscience, cancer research, and endocrinology. In neuroscience, this compound has been shown to modulate the activity of GPR55, which is involved in the regulation of pain, anxiety, and depression. This compound has also been found to have anti-tumor effects in certain types of cancer cells, and it has been suggested that it may have therapeutic potential for the treatment of breast cancer. Additionally, this compound has been shown to modulate the release of hormones such as insulin and glucagon, which may have implications for the treatment of diabetes.
properties
IUPAC Name |
[4-(3-morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15;/h2-5,16H,1,6-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMBMRDYCCMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate](/img/structure/B4411075.png)

![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)
![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
![2-{[3-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4411112.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)

![2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4411125.png)

![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)
